molecular formula C8H9ClN2O2 B1593826 4-Chloro-N-ethyl-2-nitroaniline CAS No. 28491-95-4

4-Chloro-N-ethyl-2-nitroaniline

Cat. No.: B1593826
CAS No.: 28491-95-4
M. Wt: 200.62 g/mol
InChI Key: PVIUZYZWJNQCIR-UHFFFAOYSA-N
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Description

4-Chloro-N-ethyl-2-nitroaniline is an organic compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.626 g/mol. This compound is characterized by the presence of a chloro group, an ethyl group, and a nitro group attached to an aniline ring. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-N-ethyl-2-nitroaniline can be synthesized through several synthetic routes. One common method involves the nitration of 4-chloro-N-ethyl-aniline using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration reactions. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-ethyl-2-nitroaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents like iron (Fe) or tin (Sn) in acidic conditions.

  • Substitution: Substitution reactions involve replacing one of the substituents on the aniline ring with another group, often using halogenating agents or alkylating agents.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of 4-chloro-N-ethyl-2-nitrobenzoic acid.

  • Reduction: Reduction reactions can produce 4-chloro-N-ethyl-2-aminophenol.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the substituent introduced.

Scientific Research Applications

4-Chloro-N-ethyl-2-nitroaniline has several scientific research applications, including:

  • Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other chemical compounds.

  • Biology: The compound is utilized in biological studies to investigate the effects of nitroaromatic compounds on biological systems.

  • Industry: It is employed in the manufacturing of synthetic dyes and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Chloro-2-nitroaniline

  • 4-Nitro-N-ethyl-aniline

  • 4-Chloro-N-methyl-2-nitroaniline

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Properties

IUPAC Name

4-chloro-N-ethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIUZYZWJNQCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067392
Record name Benzenamine, 4-chloro-N-ethyl-2-nitro-
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28491-95-4
Record name 4-Chloro-N-ethyl-2-nitrobenzenamine
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Record name Benzenamine, 4-chloro-N-ethyl-2-nitro-
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Record name Benzenamine, 4-chloro-N-ethyl-2-nitro-
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Record name Benzenamine, 4-chloro-N-ethyl-2-nitro-
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Record name 4-chloro-N-ethyl-2-nitroaniline
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Synthesis routes and methods I

Procedure details

A mixture of 26 g of 2,5-dichloro-nitrobenzene, 400 ml of ethanol and 25 ml of ethylamine was refluxed for 24 hours while adding 5 ml of ethylamine at 6 hour intervals and the mixture was cooled and filtered. The orange needles were washed with a small amount of an ethanol-ether mixture and dried over P2O5 under vacuum to obtain 24.4 g (89% yield) of N-ethyl-4-chloro-2-nitro-aniline melting at 90°-91° C.
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Synthesis routes and methods II

Procedure details

4-chloro-2-nitroaniline (8.6 g; 0.05 mole), acetaldehyde (5.5 ml; 0.05 mole) and HOAc (4.0 ml; 0.1 moles) were dissolved in toluene (100 ml) and stirred for 1 hr. BH3 * pyridine (5.0 ml; 0.01 moles) was added in 1.0 ml increments. The reaction was exothermic, and the reaction progress was monitored by tlc (40%EtOAc/Hexane). Additional TFA, BH3 * pyridine and acetaldehyde were added until the tlc indicated that the 4-chloro-2-nitroaniline was consumed. The reaction mixture was washed 2X with water and placed on a bed of silica and eluted with 20% EtOAc/Hexane. The product was the first major component to elute. The product was crystallized from MeOH which produced 5.0 g (50%) of a yellow crystalline solid.
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5 mL
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4 mL
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100 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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